molecular formula C18H12ClN3OS B11340396 5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11340396
M. Wt: 353.8 g/mol
InChI Key: FDSYWSOPDKHVLQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.

    Attachment of the Pyridin-3-ylmethyl Group: This can be done through a nucleophilic substitution reaction using pyridine derivatives.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar thienopyrimidine cores.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups.

    Pyridine Derivatives: Compounds with pyridine rings.

Uniqueness

5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not observed in other similar compounds.

Properties

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H12ClN3OS/c19-14-5-3-13(4-6-14)15-10-24-17-16(15)18(23)22(11-21-17)9-12-2-1-7-20-8-12/h1-8,10-11H,9H2

InChI Key

FDSYWSOPDKHVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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